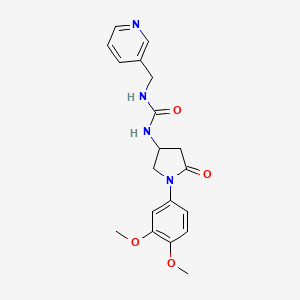
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a synthetic compound with potential applications in scientific research. The compound is also known as DPU-4 and belongs to the class of pyrrolidine-based allosteric modulators of nicotinic acetylcholine receptors (nAChRs).
Aplicaciones Científicas De Investigación
Anticancer Agents
A series of derivatives structurally related to the compound have been synthesized and evaluated for their anticancer activities. These compounds, particularly one identified as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrated significant antiproliferative effects against various cancer cell lines. These derivatives have been recognized for their potential as BRAF inhibitors, highlighting their importance in the development of new anticancer therapies (Jian Feng et al., 2020).
Molecular Lithiation
Research into the control of site lithiation on pyridine derivatives, including those similar to the compound of interest, has shown that specific conditions lead to selective lithiation, which is crucial for the synthesis of substituted derivatives. This work contributes to the broader understanding of chemical reactivity and functionalization strategies for pyridine-containing compounds (Keith Smith et al., 2013).
Anion Binding Studies
Ureido-pyridyl ligands related to the compound have been synthesized and their anion binding properties studied. These compounds exhibit the ability to form complexes with various polyatomic anions, indicating their potential application in anion recognition and sensing technologies (S. Marivel et al., 2011).
Optoelectronic Properties
A novel chalcone derivative, sharing a structural motif with the compound , was assessed for its electronic and optical properties, including nonlinear optical (NLO) behavior. This study suggested the compound's applicability in optoelectronic device fabrications due to its superior properties compared to standard materials like urea (M. Shkir et al., 2018).
Corrosion Inhibition
Derivatives of urea, similar to the compound of interest, have been explored as corrosion inhibitors for mild steel in acidic environments. These studies underline the relevance of such compounds in protecting industrial materials against corrosion, thus extending their lifespan and reducing maintenance costs (B. Mistry et al., 2011).
Propiedades
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-26-16-6-5-15(9-17(16)27-2)23-12-14(8-18(23)24)22-19(25)21-11-13-4-3-7-20-10-13/h3-7,9-10,14H,8,11-12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWVGTZMEVDEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid](/img/structure/B2813350.png)
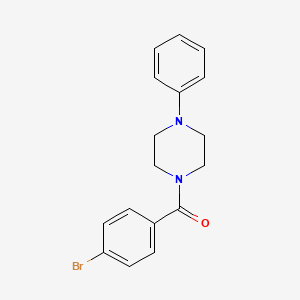

![8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2813354.png)
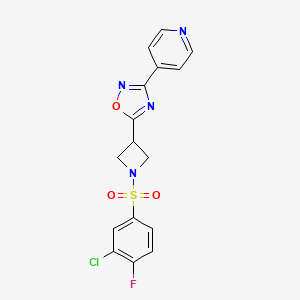

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2813360.png)
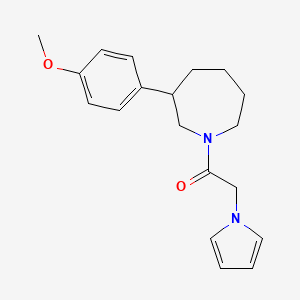
![2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2813364.png)
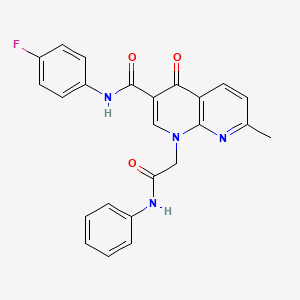


![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2813371.png)